molecular formula C9H10N2O2 B14859115 2-Methoxy-5,8-dihydro-1,6-naphthyridin-7(6H)-one

2-Methoxy-5,8-dihydro-1,6-naphthyridin-7(6H)-one

Cat. No.: B14859115
M. Wt: 178.19 g/mol
InChI Key: NYNFSYQZRSTFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5,8-dihydro-1,6-naphthyridin-7(6H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxy group and a naphthyridinone core makes this compound an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,8-dihydro-1,6-naphthyridin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often involve heating the mixture to promote cyclization and formation of the naphthyridinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5,8-dihydro-1,6-naphthyridin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The naphthyridinone core can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl or carbonyl derivative, while reduction of the naphthyridinone core can produce dihydro or tetrahydro compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Potential use in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Methoxy-5,8-dihydro-1,6-naphthyridin-7(6H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1,6-naphthyridin-7(6H)-one: Lacks the dihydro component, which may affect its reactivity and biological activity.

    5,8-Dihydro-1,6-naphthyridin-7(6H)-one: Lacks the methoxy group, which may influence its chemical properties and interactions.

    2-Hydroxy-5,8-dihydro-1,6-naphthyridin-7(6H)-one: The hydroxyl group can significantly alter its chemical behavior and biological activity.

Uniqueness

2-Methoxy-5,8-dihydro-1,6-naphthyridin-7(6H)-one is unique due to the presence of both a methoxy group and a dihydro naphthyridinone core

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-methoxy-6,8-dihydro-5H-1,6-naphthyridin-7-one

InChI

InChI=1S/C9H10N2O2/c1-13-9-3-2-6-5-10-8(12)4-7(6)11-9/h2-3H,4-5H2,1H3,(H,10,12)

InChI Key

NYNFSYQZRSTFDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(CNC(=O)C2)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.